An In-depth Technical Guide to 1-(4-Aminophenyl)piperazine: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 1-(4-Aminophenyl)piperazine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 1-(4-Aminophenyl)piperazine. The information presented is intended to support research and development efforts in medicinal chemistry and related fields.
Chemical Properties and Structure
1-(4-Aminophenyl)piperazine, also known as 4-(piperazin-1-yl)aniline, is a bifunctional organic compound featuring both a piperazine ring and an aniline moiety. This unique structure makes it a valuable building block in the synthesis of a wide range of biologically active molecules.
Quantitative Data Summary
The key chemical and physical properties of 1-(4-Aminophenyl)piperazine are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 67455-41-8 | [1][2] |
| Molecular Formula | C₁₀H₁₅N₃ | [] |
| Molecular Weight | 177.25 g/mol | [] |
| IUPAC Name | 4-(piperazin-1-yl)aniline | [] |
| Appearance | Colorless to light yellow crystalline solid | [1] |
| Melting Point | 119-123 °C (lit.) | [1][2] |
| Boiling Point | 380.2 °C at 760 mmHg | [] |
| Decomposition Temp. | ~273 °C | [1] |
| Density | 1.107 g/cm³ | [] |
| Solubility | Almost insoluble in water; soluble in ethers, alcohols, and ketones. | [1] |
Chemical Structure
The structure of 1-(4-Aminophenyl)piperazine consists of a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. One of these nitrogen atoms is attached to the fourth carbon (para-position) of an aniline ring. The aniline component provides a primary aromatic amine group (-NH₂), which is a key functional group for further chemical modifications.
Experimental Protocols
Synthesis of 1-(4-Aminophenyl)piperazine via Nitro-Group Reduction
A prevalent method for the synthesis of 1-(4-Aminophenyl)piperazine is the reduction of its nitro-precursor, 1-(4-nitrophenyl)piperazine. This reaction can be effectively carried out using catalytic hydrogenation.
Reaction:
1-(4-nitrophenyl)piperazine → 1-(4-Aminophenyl)piperazine
Materials and Reagents:
-
1-(4-nitrophenyl)piperazine
-
Palladium on carbon (10% Pd/C)
-
Methanol (or Ethanol)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus
Procedure:
-
Dissolution: In a suitable hydrogenation flask, dissolve 1-(4-nitrophenyl)piperazine in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen gas at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Filtration: Upon completion of the reaction, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Concentration: Wash the filter cake with methanol and combine the filtrates. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1-(4-Aminophenyl)piperazine can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.
Spectroscopic and Chromatographic Analysis
The structural elucidation of 1-(4-Aminophenyl)piperazine is typically confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the piperazine ring. The aromatic protons typically appear as two doublets in the range of δ 6.5-7.0 ppm. The protons on the piperazine ring adjacent to the aniline ring will be shifted downfield (around δ 3.0-3.2 ppm) compared to the protons on the other side of the piperazine ring (around δ 2.8-3.0 ppm). The amine protons (both on the aniline and the piperazine) will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the piperazine nitrogen being the most deshielded. The piperazine carbons will appear in the aliphatic region, typically between δ 45-55 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1-(4-Aminophenyl)piperazine will exhibit characteristic absorption bands corresponding to its functional groups:
-
N-H stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) on the aniline ring, and a broader band for the secondary amine (-NH) in the piperazine ring.
-
C-H stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands from the piperazine ring will be observed below 3000 cm⁻¹.
-
C=C stretching: Aromatic ring C=C stretching vibrations will be visible in the 1500-1600 cm⁻¹ region.
-
C-N stretching: The C-N stretching vibrations for both the aromatic and aliphatic amines will be present in the fingerprint region (1200-1350 cm⁻¹).
Mass Spectrometry (MS)
In a mass spectrum, 1-(4-Aminophenyl)piperazine will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (177.25). Common fragmentation patterns for piperazine derivatives involve the cleavage of the piperazine ring.
Biological Activity and Signaling Pathways
Piperazine and its derivatives are known to exhibit a wide range of biological activities, and 1-(4-Aminophenyl)piperazine serves as a key scaffold in the development of various therapeutic agents.
Role in Drug Design and Development
The 4-(piperazin-1-yl)aniline moiety is a common feature in many centrally acting drugs, particularly those targeting neurotransmitter systems.
-
Serotonin Receptor Ligands: Derivatives of 1-(4-Aminophenyl)piperazine have shown significant activity as ligands for serotonin (5-HT) receptors. They have been investigated as selective serotonin reuptake inhibitors (SSRIs) and as antagonists for the 5-HT₃ receptor, indicating their potential in the treatment of depression and anxiety.[4][5]
-
Anticancer Agents: The 4-(piperazin-1-yl)aniline scaffold has been utilized in the design of G-quadruplex stabilizers.[6] G-quadruplexes are secondary structures in nucleic acids that are found in the promoter regions of some oncogenes, such as c-MYC. Stabilization of these structures can inhibit gene transcription, presenting a novel approach to cancer therapy.
Conclusion
1-(4-Aminophenyl)piperazine is a versatile chemical intermediate with a well-defined chemical profile. Its unique structure, combining the reactive centers of both aniline and piperazine, makes it a valuable starting material for the synthesis of a diverse range of compounds, particularly in the field of medicinal chemistry. The potential for its derivatives to modulate key biological pathways, such as serotonergic signaling and gene expression, underscores its importance for ongoing and future drug discovery efforts. This guide provides a foundational resource for researchers working with this important chemical entity.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 4. Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

